molecular formula C17H23NO6 B3115298 (R)-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid CAS No. 20918-72-3

(R)-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid

Cat. No.: B3115298
CAS No.: 20918-72-3
M. Wt: 337.4 g/mol
InChI Key: VJECGKAFPHEJQS-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is a compound that features a benzyloxycarbonyl-protected amino group and a tert-butoxy-protected carboxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of protective groups helps to prevent unwanted reactions during synthesis, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid typically involves the protection of amino acids. The benzyloxycarbonyl group is introduced using benzyl chloroformate, while the tert-butoxy group is introduced using di-tert-butyl dicarbonate. The reaction conditions often involve the use of bases such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The purification process typically involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield the free amino acid.

    Coupling Reactions: It can participate in peptide coupling reactions to form dipeptides or longer peptide chains.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid or hydrochloric acid for acidic hydrolysis; sodium hydroxide for basic hydrolysis.

    Coupling Reactions: Common coupling reagents include dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide.

    Reduction: Lithium aluminum hydride or sodium borohydride as reducing agents.

Major Products Formed

    Hydrolysis: Free amino acid and the corresponding alcohol or acid from the protective groups.

    Coupling Reactions: Dipeptides or longer peptide chains.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

®-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme-substrate interactions and protein synthesis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid involves the selective protection and deprotection of functional groups. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the tert-butoxy group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(((fluoren-9-ylmethoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid: Similar protective groups but with a different carbamate protecting group.

    ®-4-(((methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid: Uses a methoxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness

®-4-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid is unique due to its specific combination of protective groups, which provide stability and selectivity in various chemical reactions. The benzyloxycarbonyl group is particularly useful for protecting amino groups in peptide synthesis, while the tert-butoxy group offers stability under a wide range of conditions.

Properties

IUPAC Name

(4R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJECGKAFPHEJQS-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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